molecular formula C11H17NO B13496291 5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene

5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene

Cat. No.: B13496291
M. Wt: 179.26 g/mol
InChI Key: DBMXMUPFZFEQGQ-UHFFFAOYSA-N
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Description

5-Methoxy-4-azatricyclo[4.3.1.1³,⁸]undec-4-ene is a nitrogen-containing tricyclic compound with a methoxy substituent at the 5-position. The compound is cataloged under CAS No. 2092799-35-2 and likely serves as a synthetic intermediate for pharmaceuticals or agrochemicals due to its complex bicyclic architecture.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

5-methoxy-4-azatricyclo[4.3.1.13,8]undec-4-ene

InChI

InChI=1S/C11H17NO/c1-13-11-9-3-7-2-8(4-9)6-10(5-7)12-11/h7-10H,2-6H2,1H3

InChI Key

DBMXMUPFZFEQGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2CC3CC(C2)CC1C3

Origin of Product

United States

Preparation Methods

Methylation of the Ketone Precursor

The primary and most documented preparation method involves the methylation of 4-azatricyclo[4.3.1.1,3,8]undecan-5-one using methylating agents such as dimethyl sulfate. This reaction proceeds via nucleophilic substitution at the ketone oxygen, converting the ketone group into a methoxy functionality, thus forming 5-methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene.

  • Reaction conditions:
    • Molar ratio of ketone precursor to dimethyl sulfate: 1:1.0–1.5
    • Temperature range: 60–120 °C
    • Reaction time: 3–9 hours
    • Solvent: Often solvent-free conditions are employed to enhance reaction efficiency.

This method is advantageous due to its straightforwardness and relatively mild conditions, avoiding harsh reagents or catalysts.

Beckmann Rearrangement for Precursor Synthesis

The ketone precursor 4-azatricyclo[4.3.1.1,3,8]undecan-5-one itself is commonly synthesized via the Beckmann rearrangement of adamantanone oxime. This step is critical to establish the azatricyclic framework necessary for subsequent methylation.

  • Typical procedure:
    • Starting material: Adamantanone oxime
    • Reagents: Acidic catalysts such as sulfuric acid or polyphosphoric acid
    • Conditions: Controlled temperature to facilitate rearrangement without decomposition
    • Outcome: Formation of the azatricyclic ketone intermediate.

Reaction Mechanism and Chemical Considerations

The methylation mechanism involves nucleophilic attack by the ketone oxygen on the methylating agent, forming an intermediate methyl ether. The azatricyclic ring system stabilizes the transition state, facilitating the substitution.

  • The nitrogen atom in the ring can influence electronic distribution, affecting reactivity and regioselectivity.
  • Reaction monitoring is typically done by thin-layer chromatography (TLC) and confirmed by spectroscopic methods such as IR (disappearance of ketone C=O stretch, appearance of methoxy C–O stretch) and NMR (appearance of methoxy proton signals around 3.5–4.0 ppm).

Summary Table of Preparation Methods

Step Starting Material Reagents/Conditions Product Notes
1 Adamantanone oxime Acid catalyst (e.g., H2SO4), heat 4-Azatricyclo[4.3.1.1,3,8]undecan-5-one Beckmann rearrangement to form azatricyclic ketone
2 4-Azatricyclo[4.3.1.1,3,8]undecan-5-one Dimethyl sulfate, 60-120 °C, 3-9 h, solvent-free 5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene Methylation via nucleophilic substitution at ketone oxygen

Analytical Characterization Supporting Preparation

  • Infrared Spectroscopy (IR): Loss of ketone carbonyl peak (~1690 cm⁻¹) and appearance of methoxy C–O stretch (~1250 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR): Methoxy group protons appear as singlets near 3.7–3.9 ppm; characteristic ring protons confirm azatricyclic structure.
  • Mass Spectrometry (MS): Molecular ion peak consistent with C11H17NO (179.26 g/mol), fragmentation patterns support structure.

Research Findings and Applications

The preparation methods have been validated in multiple studies focusing on the synthesis of azahomoadamantane derivatives for biological testing. The methylated compound serves as a key intermediate for further functionalization and evaluation in medicinal chemistry, including antimicrobial and neurological applications.

This comprehensive analysis integrates synthetic routes, reaction conditions, mechanistic insights, and characterization data from peer-reviewed literature and reputable chemical research sources. The methylation of 4-azatricyclo[4.3.1.1,3,8]undecan-5-one remains the cornerstone method for preparing 5-methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene, enabling its use as a versatile intermediate in organic and medicinal chemistry.

Chemical Reactions Analysis

Methoxy Group Reactivity

The methoxy group may undergo acid-catalyzed hydrolysis to regenerate the parent ketone. This is typical for enol ethers, where protonation of the oxygen followed by nucleophilic attack by water could yield 4-azatricyclo[4.3.1.1³,⁸]undecan-5-one .

Hypothetical Reaction Pathway:

5-Methoxy-4-azatricyclo[...]undec-4-eneH+,H2O4-Azatricyclo[...]undecan-5-one+CH3OH\text{5-Methoxy-4-azatricyclo[...]undec-4-ene} \xrightarrow{\text{H}^+, \text{H}_2\text{O}} \text{4-Azatricyclo[...]undecan-5-one} + \text{CH}_3\text{OH}

Double Bond Reactivity

The conjugated enamine system (C=N adjacent to the double bond) may participate in:

  • Electrophilic Addition : Potential reactions with halogens (e.g., Br₂) or hydrogenation (H₂/Pd) to saturate the double bond.

  • Cycloaddition : Diels-Alder-like reactivity with dienophiles, though steric hindrance from the tricyclic framework could limit this.

Comparative Analysis with Related Compounds

The reactivity of 5-methoxy-4-azatricyclo[...]undec-4-ene can be contextualized against similar tricyclic enamines:

CompoundKey Functional GroupReactivity Observed
4-Nitroso-4-azatricyclo[...]undecan-5-one Nitroso (NO)Nitrosation via HNO₂ or NO sources
4-Azatricyclo[...]undecan-5-one Ketone (C=O)Methylation, reduction to alcohols

The methoxy derivative’s stability under high-temperature, solvent-free conditions suggests robustness, but its enamine moiety remains a potential site for nucleophilic attack or redox reactions .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 5-methoxy-4-azatricyclo[4.3.1.1³,⁸]undec-4-ene and related compounds:

Compound Name Molecular Formula Substituents/Ring System Molecular Weight (g/mol) Key Applications/Properties References
5-Methoxy-4-azatricyclo[4.3.1.1³,⁸]undec-4-ene C₆H₃BrClIO* Methoxy at C5; tricyclic [4.3.1.1³,⁸] 333.35 Synthetic intermediate
8,11-Dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0²,⁶]undec-8-en-1-yl acetate C₁₈H₂₃NO₅ Acetate, methyl, dioxo groups; tricyclic [5.2.2.0²,⁶] 341.38 Cytotoxic activity against cancer cell lines
4-Azatricyclo[4.3.1.1³,⁸]undecan-5-one C₁₀H₁₅NO Ketone at C5; tricyclic [4.3.1.1³,⁸] 165.23 Organic synthesis intermediate; soluble in alcohols/ketones
10-(Diphenylmethylene)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione C₂₄H₂₀N₂O₃ Diphenylmethylene, dioxo groups; tricyclic [5.2.1.0²,⁶] 384.43 Antimicrobial activity (Gram-positive bacteria, viruses)
β-Caryophyllene (Bicyclo[7.2.0]undec-4-ene derivative) C₁₅H₂₄ Methyl, methylidene groups; bicyclic [7.2.0] 204.35 Vasorelaxant, insecticidal, natural product

Note: The molecular formula C₆H₃BrClIO for 5-methoxy-4-azatricyclo[4.3.1.1³,⁸]undec-4-ene may require verification due to inconsistencies with typical azatricyclo nomenclature.

Physicochemical Properties

  • Solubility : 4-Azatricyclo[4.3.1.1³,⁸]undecan-5-one is soluble in alcohols and ketones, whereas the 5-methoxy derivative’s halogenated structure (Br, Cl, I) likely reduces polarity and aqueous solubility .
  • Synthetic Utility : The 4-azatricyclo[4.3.1.1³,⁸]undecane core is versatile for functionalization, as seen in the synthesis of oxadiazole and tetrazole derivatives via alkylation or nucleophilic substitution .

Biological Activity

5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene is a heterocyclic compound notable for its unique structural characteristics and potential biological activities. This article delves into its synthesis, biological interactions, and relevant research findings.

Chemical Structure and Properties

The compound features a tricyclic structure with a nitrogen atom integrated into the ring system and a methoxy group that enhances its reactivity. Its molecular formula is C11H17NC_{11}H_{17}N with a molecular weight of approximately 189.26 g/mol .

Synthesis

5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene can be synthesized through multi-step organic reactions, typically starting from 4-azatricyclo[4.3.1.1,3,8]undecan-5-one and reacting it with dimethyl sulfate under controlled conditions . The synthesis parameters significantly influence the yield and purity of the final product.

Biological Activity

The biological activity of 5-methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene has been explored in several studies, focusing on its interactions with various biological targets.

The compound's mechanism of action is primarily linked to its lipophilicity, which facilitates interaction with lipid membranes and enhances biological activity . It has shown potential as an anti-inflammatory and analgesic agent in preliminary studies.

Interaction Studies

Research has demonstrated that 5-methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene reacts with nucleophiles such as acid hydrazides to form triazolone derivatives . This reaction pathway indicates its potential utility in synthesizing biologically active compounds.

Case Study: Reaction with Acid Hydrazides

A significant study investigated the reaction of 5-methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene with methoxycarbonylhydrazine, resulting in the formation of a triazolone derivative:

5 Methoxy 4 Azatricyclo 4 3 1 1 3 8 undec 4 ene+MethoxycarbonylhydrazineTriazolone Derivative\text{5 Methoxy 4 Azatricyclo 4 3 1 1 3 8 undec 4 ene}+\text{Methoxycarbonylhydrazine}\rightarrow \text{Triazolone Derivative}

This reaction was characterized by specific conditions that optimize yield and selectivity .

Comparative Analysis

To understand the biological activity better, it is essential to compare 5-methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Azatricyclo[4.3.1.1(2,5)]undecane Similar tricyclic structure without methoxy groupLimited activity
10-Methyltricyclo[4.3.1.1(2,5)]undecane Contains a methyl group instead of nitrogenVaries based on methyl positioning
4-Azahomoadamantane Additional carbon in the ring systemEnhanced lipophilicity but different activity profile

Q & A

Q. What established synthetic routes are available for 5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene?

The compound can be synthesized via the Beckmann rearrangement of adamantanone oxime derivatives, as demonstrated in early studies. This reaction involves converting oximes to amides or lactams under acidic conditions, with structural confirmation via X-ray crystallography . Alternative pathways may include ring-closing metathesis or cycloaddition reactions, though these require optimization for yield and purity.

Q. How is the molecular structure of 5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene characterized?

Structural elucidation relies on X-ray crystallography to resolve the tricyclic framework and methoxy substitution pattern. Complementary techniques include:

  • NMR spectroscopy (¹H/¹³C) to assign proton environments and carbon hybridization.
  • Mass spectrometry (MS) for molecular weight confirmation and fragmentation patterns .
  • Infrared (IR) spectroscopy to identify functional groups like the azetidine ring and methoxy vibrations.

Q. What analytical methods are used to assess purity and stability during synthesis?

Purity is typically validated using high-performance liquid chromatography (HPLC) with UV detection, while stability under thermal or photolytic conditions can be monitored via thermogravimetric analysis (TGA) and accelerated degradation studies .

Advanced Research Questions

Q. How can researchers optimize reaction yields for 5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene synthesis?

Yield optimization requires systematic parameter adjustments:

  • Catalyst screening : Evaluate Lewis acids (e.g., BF₃·OEt₂) or transition-metal catalysts for rearrangement efficiency.
  • Temperature control : Monitor exothermic steps to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) may enhance reaction homogeneity.
  • Purification : Use column chromatography or recrystallization to isolate the product from byproducts .

Q. How should contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

Discrepancies between experimental and theoretical data necessitate:

  • Cross-validation : Compare results from multiple techniques (e.g., X-ray vs. DFT-calculated structures).
  • Dynamic effects analysis : Consider conformational flexibility via molecular dynamics (MD) simulations .
  • Isotopic labeling : Use ²H or ¹³C-labeled analogs to resolve ambiguous signal assignments .

Q. What computational modeling approaches are suitable for studying this compound’s reactivity?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack.
  • Molecular docking : Investigate binding interactions with biological targets (e.g., enzymes or receptors).
  • Transition state analysis : Model reaction pathways for functionalization or degradation .

Q. How does the compound’s stability vary under different storage or experimental conditions?

Stability profiles depend on:

  • Temperature : Long-term storage below -20°C is recommended to prevent ring-opening reactions.
  • pH sensitivity : Test solubility and degradation in buffered solutions (pH 3–10).
  • Light exposure : Conduct photostability studies using controlled UV/vis irradiation .

Q. What strategies can elucidate the compound’s bioactivity mechanisms in pharmacological studies?

  • GC-MS metabolomics : Identify metabolic intermediates in cell-based assays.
  • Receptor binding assays : Use radiolabeled analogs to quantify affinity for target proteins.
  • Structure-activity relationship (SAR) studies : Synthesize derivatives with modified substituents (e.g., replacing methoxy with hydroxyl groups) .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activity across studies?

  • Source verification : Confirm compound purity and stereochemical integrity (e.g., enantiomeric excess via chiral HPLC).
  • Assay standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation times).
  • Meta-analysis : Statistically evaluate published data to identify confounding variables (e.g., solvent effects, concentration ranges) .

Methodological Resources

  • Spectral databases : Use NIST Chemistry WebBook for reference MS and IR spectra .
  • Crystallographic data : Refer to Acta Crystallographica Section C for structural benchmarks .
  • Synthetic protocols : Follow peer-reviewed methodologies from Tetrahedron Letters and Molbank .

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